Losartan Potassium

Catalog No.
S533586
CAS No.
124750-99-8
M.F
C22H22ClKN6O
M. Wt
461.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Losartan Potassium

CAS Number

124750-99-8

Product Name

Losartan Potassium

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1

InChI Key

XQGZJPMNGZVHQC-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Solubility

1mg/mL
4.70e-03 g/L

Synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol, Cozaar, DuP 753, DuP-753, DuP753, Losartan, Losartan Monopotassium Salt, Losartan Potassium, MK 954, MK-954, MK954, Monopotassium Salt, Losartan, Potassium, Losartan, Salt, Losartan Monopotassium

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]

Hypertension:

Cozaar, the brand name for Losartan Potassium, is extensively studied and used in scientific research for its primary indication: hypertension (high blood pressure). Numerous clinical trials have established its efficacy in lowering blood pressure, both as monotherapy (single drug therapy) and in combination with other medications [].

Cardiac and Renal Protection:

Beyond its antihypertensive effects, research explores Cozaar's potential benefits in protecting the heart and kidneys. Studies like ELITE II demonstrate its effectiveness in improving heart failure outcomes and quality of life, comparable to other established drugs like captopril []. Additionally, research investigates the use of Cozaar for renal protection in diabetic patients with proteinuria (excess protein in urine) [].

Other Areas of Investigation:

Scientific research is ongoing to explore the potential applications of Cozaar in various other areas. These include:

  • Stroke prevention in hypertensive patients with left ventricular hypertrophy (enlarged heart muscle) [].
  • Diabetic nephropathy (kidney damage caused by diabetes) [].
  • COVID-19 complications due to its potential interaction with the renin-angiotensin system, which plays a role in the disease [].

Losartan Potassium is an antihypertensive medication primarily used to manage high blood pressure and protect kidney function in diabetic patients. It is chemically identified as 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-ylmethanol monopotassium salt, with the empirical formula C22H23ClN6O and a molecular weight of approximately 422.9 g/mol . Losartan functions as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II, which helps to lower blood pressure and reduce cardiovascular risks .

Losartan's primary mechanism of action involves blocking the binding of angiotensin II to its receptor (AT1) in blood vessels []. Angiotensin II is a potent vasoconstrictor, meaning it causes blood vessels to narrow. By blocking its interaction with the receptor, Losartan prevents this narrowing, leading to relaxation of blood vessels and a subsequent decrease in blood pressure [].

Physical and Chemical Properties

  • Molecular Formula: C22H28N6O2 []
  • Molecular Weight: 422.54 g/mol []
  • Melting Point: Around 273°C (data from supplier specifications) []
  • Solubility: Losartan is practically insoluble in water but has moderate solubility in some organic solvents []
  • pKa: 6.7 (estimated) []

Losartan is generally well-tolerated, but some side effects can occur, including dizziness, fatigue, and headache []. In rare cases, more severe side effects like angioedema (swelling of the face, lips, tongue) have been reported []. Losartan can also interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting treatment.

Data on Toxicity:

  • Oral median lethal dose (LD50) in rats: >2000 mg/kg

Losartan undergoes significant first-pass metabolism upon oral administration, primarily by cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic process converts losartan into its active metabolite, EXP3174, which is 10 to 40 times more potent in blocking AT1 receptors than losartan itself . The primary reactions involved include:

  • Hydroxylation: Conversion of the hydroxymethyl group on the imidazole ring to form the active metabolite.
  • Glucuronidation: Formation of various inactive metabolites that are excreted via urine and feces.

Losartan's primary biological activity is its role as a non-competitive antagonist of the AT1 receptor. By blocking this receptor, losartan prevents angiotensin II from inducing vasoconstriction and promoting sodium retention by the kidneys. This mechanism leads to:

  • Vasodilation: Relaxation of blood vessels, lowering blood pressure.
  • Diuresis: Increased urine output due to reduced sodium reabsorption.
  • Reduced Risk of Cardiac Events: Lowering blood pressure decreases the risk of heart attack, stroke, and kidney damage associated with hypertension .

The synthesis of Losartan Potassium involves several key steps:

  • Formation of the Imidazole Ring: The initial step includes synthesizing the imidazole core through cyclization reactions.
  • Addition of the Tetrazole Group: The incorporation of a tetrazole moiety serves as a bioisostere for carboxylic acid groups, enhancing bioavailability.
  • Salt Formation: The final step involves neutralizing the compound with potassium hydroxide to form Losartan Potassium .

Losartan is primarily used for:

  • Hypertension Management: Reducing high blood pressure.
  • Heart Failure Treatment: Improving outcomes in patients with heart failure.
  • Diabetic Nephropathy Protection: Slowing progression in patients with diabetes.
  • Left Ventricular Hypertrophy Reduction: Decreasing heart muscle thickening due to high blood pressure .

Losartan can interact with various medications and substances, leading to potential adverse effects:

  • Potassium Supplements: Concurrent use can increase the risk of hyperkalemia (high potassium levels) due to losartan's potassium-sparing effects.
  • Diuretics: Combining with diuretics may enhance hypotensive effects, leading to low blood pressure.
  • Lithium: Co-administration can increase lithium levels, necessitating careful monitoring .

Losartan belongs to a class of medications known as angiotensin II receptor blockers (ARBs). Here are some similar compounds along with a comparison highlighting Losartan's uniqueness:

CompoundUnique Features
IrbesartanSimilar mechanism but has a longer half-life; used for hypertension and nephropathy.
CandesartanKnown for its potent effects on blood pressure; also used in heart failure management.
ValsartanCommonly prescribed for hypertension; has fewer interactions with other medications compared to Losartan.

Losartan is unique due to its specific structural features, including the tetrazole group that replaces traditional carboxylic acid functionalities, enhancing its pharmacological profile while maintaining efficacy in blocking AT1 receptors .

Purity

>98%

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Light yellow solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

460.1180685 g/mol

Monoisotopic Mass

460.1180685 g/mol

Boiling Point

682 °C

Heavy Atom Count

31

Decomposition

Hazardous decomposition products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, potassium oxides.

Application

antihypertensive

Appearance

White to Off-White Solid

Brife Desc

angiotensin II receptor antagonist, antihypertensive

Melting Point

178-184
183.5-184.5 °C
183.5 - 184.5 °C

UNII

JMS50MPO89

Related CAS

124750-99-8 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (35.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (32.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (47.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50.32%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (31.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (25.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Proteinuria, Treatment of heart failure, Treatment of hypertension

Livertox Summary

Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Angiotensin II Type 1 Receptor Blockers; Anti-Arrhythmia Agents; Antihypertensive Agents
Cozarr is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents, including diuretics. /Included in US product label/
Cozarr is indicated to reduce the risk of stroke in patients with hypertension and left ventricular hypertrophy, but there is evidence that this benefit does not apply to Black patients. /Included in US product label/
Cozaar is indicated for the treatment of diabetic nephropathy with an elevated serum creatinine and proteinuria (urinary albumin to creatinine ratio =300 mg/g) in patients with type 2 diabetes and a history of hypertension. In this population, Cozaar reduces the rate of progression of nephropathy as measured by the occurrence of doubling of serum creatinine or end stage renal disease (need for dialysis or renal transplantation). /Included in US product label/
For more Therapeutic Uses (Complete) data for Losartan (6 total), please visit the HSDB record page.

Pharmacology

Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03X - Other antianemic preparations
B03XA - Other antianemic preparations
B03XA01 - Erythropoietin

Mechanism of Action

Losartan reversibly and competitively prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor. The active metabolite of losartan is 10-40 times more potent by weight than unmetabolized losartan as an inhibitor of AT1 and is a non-competitive inhibitor. Losartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor and induce vasoconstriction, raising blood pressure.
Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II)), is a potent vasoconstrictor, the primary vasoactive hormone of the renin-angiotensin system and an important component in the pathophysiology of hypertension. It also stimulates aldosterone secretion by the adrenal cortex. Losartan and its principal active metabolite block the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Both losartan and its principal active metabolite do not exhibit any partial agonist activity at the AT1 receptor and have much greater affinity (about 1000-fold) for the AT1 receptor than for the AT2 receptor. In vitro binding studies indicate that losartan is a reversible, competitive inhibitor of the AT1 receptor. The active metabolite is 10 to 40 times more potent by weight than losartan and appears to be a reversible, non-competitive inhibitor of the AT1 receptor. Neither losartan nor its active metabolite inhibits ACE (kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin); nor do they bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation.
We investigated the effects of angiotensin II (Ang II) type 1 receptor blockade with losartan on the renin-angiotensin-aldosterone system in hypertensive patients (supine diastolic blood pressure, 95 to 110 mm Hg). Qualifying patients (n = 51) were allocated to placebo, 25 or 100 mg losartan, or 20 mg enalapril. Blood pressure, plasma drug concentrations, and renin-angiotensin-aldosterone system mediators were measured on 4 inpatient days: end of placebo run-in, after first dose, and 2 and 6 weeks of treatment. Plasma drug concentrations were similar after the first and last doses of losartan. At 6 weeks, 100 mg losartan and 20 mg enalapril showed comparable antihypertensive activity. Four hours after dosing, compared with the run-in day, 100 mg losartan increased plasma renin activity 1.7-fold and Ang II 2.5-fold, whereas enalapril increased plasma renin activity 2.8-fold and decreased Ang II 77%. Both drugs decreased plasma aldosterone concentration. For losartan, plasma renin activity and Ang II increases were greater at 2 than at 6 weeks. Effects of losartan were dose related. After the last dose of losartan, plasma renin activity and Ang II changes were similar to placebo changes by 36 hours. These results indicate that long-term blockade of the feedback Ang II receptor in hypertensive patients produces modest increases of plasma renin activity and Ang II that do not appear to affect the antihypertensive response to the antagonist. /Salt not specified/
IL-1beta is a potent proinflammatory, pro-fibrogenetic and pro-athrosclerosis cytokine which has been shown to play an important role in an expanding number of noninfectious, chronic inflammatory conditions including cardiovascular disease, renal fibrosis, rheumatoid arthritis and even type 2 diabetes. Losartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension, diabetic nephropathy and congestive heart failure. In this study, we attempted to clarify whether losartan has an inhibitory effect on IL-1beta. To further elucidate the molecular mechanism underlying the anti-IL-1beta property of losartan, we studied the LPS+ATP-induced activation of NALP3 inflammasome which controls the muturation and secretion of IL-1beta. LPS and ATP were used to stimulate the release of IL-1beta from thioglycollate-elicited macrophages from BALB/c mice. The production of IL-1beta was evaluated by ELISA assay and NALP3, caspase-1, IL-beta mRNA levels were determined by reverse transcription-polymerase chain reaction. In cultured thioglycollate-elicited macrophages, we observed that LPS + ATP greatly enhanced IL-1 beta secretion (6938.00 +/- 83.45; P < 0.05) and the mRNA levels of NALP3, caspase-1 which are two main components of NALP3 inflammasome (60.88 +/- 8.28; 1.31 +/- 0.04, P < 0.05 for both). The macrophages co-cultured with losartan showed low production of IL-1beta (3907.50 +/- 143.61; P < 0.05) and low production of NALP3, caspase-1mRNA (29.82 +/- 6.92; 1.12 +/- 0.05, P < 0.05 for both). Losartan did not reduce IL-1beta mRNA(P > 0.05). Our results show that the NALP3 inflammasome is up-regulated and activated in the mouse macrophage in response to LPS + ATP stimulation. Losartan is able to suppress the LPS + ATP-induced production of IL-1beta protein. In addition, this effectmay be partially mediated by suppressing NALP3 inflammasome activation.
The present study aimed to investigate the molecular pharmacodynamic mechanisms of losartan used in the treatment of hypertension. A total of 12 spontaneously hypertensive rats (SHR) were divided randomly into an SHR group treated with saline and LOS group treated with losartan. Six Wistar-kyoto rats (WKY) were enrolled as the WKY group with saline in the study. The LOS group received 30 mg/kg/day losartan by intragastric injection, while the SHR and WKY were fed the same volume of saline. The dosage was modulated according to the weekly weight. Changes in blood pressure were measured by the indirect tail cuff method. Angiotensin (Ang) II production in the plasma and renal tissue was measured by an immunoradiometric method. Na+/H+ exchanger (NHE)3 and serum and glucocorticoid-inducible kinase (SGK)1 were assessed by quantitative polymerase chain reaction (qPCR) and western blot analysis. When compared with the WKY group, the blood pressure of the SHR and LOS groups were higher prior to treatment with losartan. Following two weeks, blood pressure was reduced and the trend continued to decrease over the following six weeks. The plasma and renal tissue levels of Ang II in the SHR and LOS groups were significantly higher than those in the WKY group. NHE3 and SGK1 were increased at the mRNA and protein level in the SHR group, and losartan reduced the expression of both of them. The results suggested that in hypertensive rats, the circular and tissue renin angiotensin systems were activated, and the increased Ang II stimulated the expression of NHE3 and SGK1, which was reduced by losartan. Therefore, the effects of losartan in hypertension may be associated with the Ang II-SGK1-NHE3 of intra-renal tissue.
For more Mechanism of Action (Complete) data for Losartan (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

11096-26-7
124750-99-8

Absorption Distribution and Excretion

Losartan is approximately 33% orally bioavailable. Losartan has a Tmax of 1 hour and the active metabolite has a Tmax of 3-4 hours. Taking losartan with food decreases the Cmax but does only results in a 10% decrease in the AUC of losartan and its active metabolite. A 50-80mg oral dose of losartan leads to a Cmax of 200-250ng/mL.
A single oral dose of losartan leads to 4% recovery in the urine as unchanged losartan, 6% in the urine as the active metabolite. Oral radiolabelled losartan is 35% recovered in urine and 60% in feces. Intravenous radiolabelled losartan is 45% recovered in urine and 50% in feces.
The volume of distribution of losartan is 34.4±17.9L and 10.3±1.1L for the active metabolite (E-3174).
Losartan has a total plasma clearance of 600mL/min and a renal clearance of 75mL/min. E-3174, the active metabolite, has a total plasma clearance of 50mL/min and a renal clearance of 25mL/min.
It is not known whether losartan is excreted in human milk, but significant levels of losartan and its active metabolite were shown to be present in rat milk.
Following oral administration, losartan is well absorbed (based on absorption of radiolabeled losartan) and undergoes substantial first-pass metabolism; the systemic bioavailability of losartan is approximately 33%. About 14% of an orally-administered dose of losartan is converted to the active metabolite. Mean peak concentrations of losartan and its active metabolite are reached in 1 hour and in 3-4 hours, respectively. While maximum plasma concentrations of losartan and its active metabolite are approximately equal, the AUC of the metabolite is about 4 times as great as that of losartan. A meal slows absorption of losartan and decreases its Cmax but has only minor effects on losartan AUC or on the AUC of the metabolite (about 10% decreased).
Studies in rats indicate that losartan crosses the blood-brain barrier poorly, if at all.
Both losartan and its active metabolite are highly bound to plasma proteins, primarily albumin, with plasma free fractions of 1.3% and 0.2%, respectively. Plasma protein binding is constant over the concentration range achieved with recommended doses.
For more Absorption, Distribution and Excretion (Complete) data for Losartan (8 total), please visit the HSDB record page.

Metabolism Metabolites

Losartan is metabolized to an aldehyde intermediate, E-3179, which is further metabolized to a carboxylic acid, E-3174, by cytochrome P450s like CYP2C9. Losartan can also be hydroxylated to an inactive metabolite, P1. Approximately 14% of losartan is metabolized to E-3174. Losartan can be metabolized by CYP3A4, CYP2C9, and CYP2C10. Losartan can also be glucuronidated by UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT 2B17.
Losartan is an orally active agent that undergoes substantial first-pass metabolism by cytochrome P450 enzymes. It is converted, in part, to an active carboxylic acid metabolite that is responsible for most of the angiotensin II receptor antagonism that follows losartan treatment. Losartan metabolites have been identified in human plasma and urine. In addition to the active carboxylic acid metabolite, several inactive metabolites are formed. Following oral and intravenous administration of (14)C-labeled losartan potassium, circulating plasma radioactivity is primarily attributed to losartan and its active metabolite. In vitro studies indicate that cytochrome P450 2C9 and 3A4 are involved in the biotransformation of losartan to its metabolites. Minimal conversion of losartan to the active metabolite (less than 1% of the dose compared to 14% of the dose in normal subjects) was seen in about one percent of individuals studied.
Losartan has known human metabolites that include Losartan carboxylic acid and 2-[5-[2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)-1H-imidazol-3-ium-3-yl]methyl]phenyl]phenyl]-1,5-dihydrotetrazol-2-yl]-6-(dihydroxymethyl)oxane-3,4,5-triol.

Associated Chemicals

Losartan potassium; 124750-99-8

Wikipedia

Losartan
Metanephrine

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Cozaar as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Cozaar as soon as possible. These adverse outcomes are usually associated with the use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Cozaar, unless it is considered life-saving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.
Neonates with a history of in utero exposure to Cozaar If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for Losartan (21 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of losartan is 1.5-2.5 hours while the active metabolite has a half life of 6-9 hours.
The terminal half-life of losartan is about 2 hours and of the metabolite is about 6-9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: D. J. Carini, J. J. V. Duncia, European Patent Office patent 253310; D. J. Carini et al, United States of America patent 5138069 (1988, 1992 both to Du Pont).

General Manufacturing Information

The main ingredient in the drug Cozaar ... (tablets)
The main ingredient in the drug Hyzaar ... (tablets) /Losartan potassium - hydrochlorothiazide/

Clinical Laboratory Methods

HPLC determination in plasma.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). Keep container tightly closed. Protect from light.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Moisture sensitive.

Interactions

... This study was undertaken to evaluate how the chronic administration of deoxycortisone acetate (DOCA) modifies the effects of losartan on BP, renal injury, and other variables in /N(G)-nitro-L-arginine methyl ester (L-NAME)/ hypertensive rats. The following groups were used: Control, DOCA, L-NAME, L-NAME + losartan, L-NAME + DOCA, and L-NAME + DOCA + losartan. Tail systolic BP was measured twice a week. After 4-wk evolution, mean arterial pressure and metabolic, morphologic, and renal variables were measured. The final mean arterial pressure values were 116 +/- 6 mm Hg for control, 107 +/- 2 mmHg for DOCA, 151 +/- 5 mmHg for L-NAME, 123 +/- 2 mmHg for L-NAME + losartan, 170 +/- 3 mm Hg for L-NAME + DOCA, and 171 +/- 5.5 mmHg for L-NAME + DOCA + losartan. Losartan prevented microalbuminuria, hyaline arteriopathy, and glomerulosclerosis of L-NAME hypertension but was ineffective in L-NAME + DOCA-treated rats. ... Plasma renin activity was suppressed in the DOCA (0.55 +/- 0.2) and L-NAME + DOCA (0.60 +/- 10.2) groups but unsuppressed in the L-NAME + DOCA + losartan group (5.8 +/- 1). The conclusion is that DOCA blocks the preventive effect of losartan on the increased BP and renal injury of L-NAME hypertension ... These data also suggest that losartan prevents L-NAME hypertension by blocking the activity of systemic Ang II. /Salt not specified/
NSAIDs are known to attenuate the effects of some antihypertensive medications ... A multicenter study assessing the effect of indomethacin on the antihypertensive effects of losartan and captopril /was conducted/. After 4 weeks of placebo washout, hypertensive patients received 6 weeks of active antihypertensive therapy with ... 50 mg losartan once daily (n=111) ... This was followed by 1 week of concomitant therapy with indomethacin (75 mg daily). The primary outcome measure was the change in mean 24-hour ambulatory diastolic blood pressure after the addition of indomethacin. ... Losartan significantly lowered ambulatory diastolic blood pressure (losartan -5.3 mm Hg, P:<0.001 ...) after 6 weeks of therapy. Indomethacin significantly attenuated the 24-hour ambulatory diastolic blood pressure for ... losartan (2.2 mm Hg, P:<0.05) ... Changes in daytime diastolic blood pressure (7:00 AM to 11:00 PM) were similar to the 24-hour response in both groups. Nighttime diastolic blood pressure (11:01 PM to 6:59 AM) ... with losartan was unaffected (0.4 mm Hg). Thus, concurrent treatment with indomethacin similarly attenuates the 24-hour antihypertensive response to losartan ... /Salt not specified/
Potential pharmacologic interaction (attenuated hypotensive effects) when angiotensin II receptor antagonists are used concomitantly with nonsteroidal anti-inflammatory agents (NSAIAs), including selective cyclooxygenase-2 (COX-2) inhibitors. Possible deterioration of renal function in geriatric, volume-depleted (including those receiving concomitant diuretic therapy), or renally impaired patients; renal function should be monitored periodically in patients receiving concomitant therapy with losartan and an NSAIA, including selective COX-2 inhibitors.
Decreased plasma concentrations of losartan and its active metabolite observed when losartan potassium is used concomitantly with rifampin.
For more Interactions (Complete) data for Losartan (20 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types